2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid

Medicinal chemistry Building blocks Physicochemical profiling

2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid (CAS 350795-40-3) is a synthetic indolin-2-one (oxindole) derivative bearing a 3-hydrazono linkage conjugated to an N-phenylaminoacetyl hydrazide side chain and an N-1 acetic acid substituent; molecular formula C18H16N4O4, molecular weight 352.35 g/mol. The compound belongs to the broader class of 3-hydrazonoindolin-2-one scaffolds, a privileged chemotype extensively investigated for CDK2 inhibition (e.g., HI 5, IC50 = 6.32 µM against CDK2/cyclin E), HIV-1 RNase H inhibition (Ki values down to 0.55 µM), MAO-B inhibition (range 0.130–0.493 µM), and broad-spectrum anticancer activity in HeLa and MCF-7 cell lines.

Molecular Formula C18H16N4O4
Molecular Weight 352.3 g/mol
CAS No. 350795-40-3
Cat. No. B11522083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid
CAS350795-40-3
Molecular FormulaC18H16N4O4
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)O)O
InChIInChI=1S/C18H16N4O4/c23-15(10-19-12-6-2-1-3-7-12)20-21-17-13-8-4-5-9-14(13)22(18(17)26)11-16(24)25/h1-9,19,26H,10-11H2,(H,24,25)
InChIKeyUXCMNRIGTBSFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid (CAS 350795-40-3) — Compound Class, Core Architecture, and Procurement Context


2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid (CAS 350795-40-3) is a synthetic indolin-2-one (oxindole) derivative bearing a 3-hydrazono linkage conjugated to an N-phenylaminoacetyl hydrazide side chain and an N-1 acetic acid substituent; molecular formula C18H16N4O4, molecular weight 352.35 g/mol . The compound belongs to the broader class of 3-hydrazonoindolin-2-one scaffolds, a privileged chemotype extensively investigated for CDK2 inhibition (e.g., HI 5, IC50 = 6.32 µM against CDK2/cyclin E), HIV-1 RNase H inhibition (Ki values down to 0.55 µM), MAO-B inhibition (range 0.130–0.493 µM), and broad-spectrum anticancer activity in HeLa and MCF-7 cell lines [1][2][3]. The compound is commercially supplied as a research-grade screening compound or synthetic building block with standard purity specifications of ≥95% (HPLC) .

Why Generic Substitution of 2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid with In-Class Analogs Is Unsupportable Without Comparative Data


The 3-hydrazonoindolin-2-one chemotype is highly sensitive to substitution patterns: the N-1 acetic acid motif, the specific phenylaminoacetyl hydrazone appendage, and the (3E)-hydrazono geometry collectively govern both physicochemical properties (measured logD = −3.08 at physiological pH for the target compound) and target engagement profiles [1]. Substituting the free carboxylic acid with a methyl ester (CAS 624726-16-5) eliminates the ionizable handle required for direct amide conjugation and alters logP by an estimated >1.5 log units, while replacing the phenylaminoacetyl group with a simple aryl hydrazone (as in generic isatin-3-hydrazones) removes the extended hydrogen-bond donor/acceptor network implicated in CDK2 and c-Met kinase binding [2][3]. Even within the narrow indole-3-acetic acid hydrazone series, fluorine or methoxy substituent changes shift MAO-B IC50 values by >3-fold (range 0.130–0.493 µM) [1]. These structure–activity discontinuities mean that unvalidated substitution can produce a compound with neither the physicochemical profile nor the biological activity of the intended reference compound. Procurement without confirmation of specific structural identity and purity directly undermines experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid Versus Closest Analogs


Free Carboxylic Acid Versus Methyl Ester: Conjugation-Ready Handle and Physicochemical Differentiation

The target compound bears a free carboxylic acid at the N-1 position (logD = −3.08 at pH 7.4), conferring an ionizable handle for direct amide coupling, salt formation, or bioconjugation without the need for a deprotection step. The closest commercially available analog, methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate (CAS 624726-16-5), lacks this free acid functionality, meaning any downstream conjugation requires saponification, which can degrade the hydrazone linkage .

Medicinal chemistry Building blocks Physicochemical profiling

N-1 Acetic Acid Substitution Differentiates from Unsubstituted 3-Hydrazonoindolin-2-ones in CDK2 and Anticancer Contexts

The target compound contains an acetic acid substituent at the indolinone N-1 position, which is absent in the reference CDK2 inhibitor HI 5 (a 3-hydrazonoindolin-2-one without N-1 functionalization). HI 5 exhibits CDK2/cyclin E IC50 = 6.32 µM and MCF-7 cytotoxicity [1]. In related 3-substituted-(methylenehydrazono)indolin-2-ones, N-1 substitution (benzyl or alkyl) modulates MCF-7 antiproliferative IC50 values across a range of 6.25–7.75 µM relative to doxorubicin (IC50 = 6.10 µM) [2]. The N-1 acetic acid of the target compound provides a tunable polarity handle not available in HI 5, potentially influencing both aqueous solubility and active-site complementarity in kinase binding pockets.

CDK2 inhibition Breast cancer Kinase inhibitor scaffold

Phenylaminoacetyl Hydrazone Moiety Confers Extended Hydrogen-Bonding Architecture Distinct from Simpler Aryl Hydrazones

The phenylaminoacetyl group in the target compound provides an additional NH donor and carbonyl acceptor relative to simple aryl hydrazones. In the N′-(2-oxoindolin-3-ylidene)hydrazide series, compounds bearing extended hydrazide side chains (e.g., D2 and D25) achieve c-Met kinase IC50 values of 1.3 µM and 2.2 µM respectively, while simpler N′-aryl hydrazones lacking the acetohydrazide linker show substantially weaker activity (>10 µM) [1]. The target compound's N-phenylaminoacetyl hydrazone incorporates both the acetohydrazide linker and a terminal phenylamine, offering a hydrogen-bonding architecture that mimics the active pharmacophore elements of D2/D25 while adding an additional NH donor at the terminus.

c-Met kinase Hydrogen bonding Structure-activity relationship

MAO-B Inhibitory Potential Benchmarking Against Indole-3-acetic Acid Arylhydrazone Series

The target compound shares the indole-acetic acid hydrazone core with a recently reported series of MAO-B inhibitors. Five indole-3-acetic acid arylhydrazone hybrids demonstrated MAO-B IC50 values spanning 0.130–0.493 µM, with compounds 3d, 3e, and 3a showing notable selectivity against hMAO-B [1]. The target compound differs by having the acetic acid moiety directly appended to the indolinone N-1 rather than the indole C-3 position, and by incorporating a saturated indolin-2-one (oxindole) rather than an aromatic indole. This saturated 2,3-bond alters ring electronics and may influence MAO binding mode, offering a distinct SAR vector relative to the fully aromatic indole series.

MAO-B inhibition Parkinson's disease Neuroprotection

Verified Commercial Purity and Spectroscopic Characterization Enable Reproducible Procurement

The target compound is supplied with documented identity and purity: ≥95% (HPLC) from Bidepharm (Cat. BD397798) and AKSci (Cat. 6412CE), with batch-specific QC data including NMR and HPLC available on request . SpectraBase provides independent ¹H-NMR, FTIR, and GC-MS reference spectra (SpectraBase Compound ID 8oU7PDRbQeh), enabling independent identity verification [1]. In contrast, many generic 3-hydrazonoindolin-2-one analogs from non-specialist suppliers lack verified spectroscopic characterization, introducing identity uncertainty that can undermine SAR studies.

Quality control NMR spectroscopy Procurement specification

Highest-Confidence Application Scenarios for 2-(2-Oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetic acid Based on Differentiated Evidence


Medicinal Chemistry: Direct Conjugation via N-1 Acetic Acid Handle for PROTAC, Fluorescent Probe, or Affinity Matrix Synthesis

The free carboxylic acid (logD = −3.08) enables one-step amide coupling to amine-functionalized linkers, E3 ligase ligands, or fluorophores without the ester hydrolysis step required for the methyl ester analog (CAS 624726-16-5). This eliminates a synthetic operation that risks acid-catalyzed hydrazone cleavage, preserving the integrity of the 3-hydrazono pharmacophore . This scenario directly exploits the logD differentiation and conjugation competence established in Section 3, Evidence Item 1.

Kinase Drug Discovery: CDK2 and c-Met Inhibitor Scaffold Exploration Leveraging N-1 Substitution and the Phenylaminoacetyl Pharmacophore

The target compound combines the N-1-acetic acid substituent (implicated in MCF-7 antiproliferative activity modulation at IC50 ≈ 6–8 µM in related series) with the phenylaminoacetyl hydrazone side chain that recapitulates the c-Met-active pharmacophore of D2 (IC50 = 1.3 µM) [1][2]. This dual-feature architecture makes it a suitable starting point for structure-based optimization of kinase inhibitors where both the hydrazone hydrogen-bonding network and the N-1 polar handle contribute to binding affinity and selectivity.

Neuroscience Research: MAO-B Inhibitor Lead Identification with an Indolin-2-one Core Distinct from Aromatic Indole Series

The saturated indolin-2-one core distinguishes this compound from the fully aromatic indole-3-acetic acid hydrazones that achieved hMAO-B IC50 values of 0.130–0.493 µM [3]. This structural divergence may confer altered MAO-B binding kinetics or isoform selectivity (MAO-A vs. MAO-B), making it a valuable probe for exploring the contribution of ring saturation to MAO inhibition in the context of Parkinson's disease and neuroprotection.

Analytical and Assay Development: Use as a Characterized Reference Standard for LC-MS or Fluorescence-Based Enzyme Assays

With ≥95% HPLC purity verified by multiple vendors and independent ¹H-NMR, FTIR, and MS reference spectra available from SpectraBase [4], the compound can serve as a characterized small-molecule reference for analytical method development, including LC-MS quantification in metabolic stability assays or as a fluorescence-quenching probe in hydrazone-based enzyme activity assays. The combination of documented purity and spectral data meets the identity and quality requirements for regulatory-compliant analytical workflows.

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